Ciprofloxacin hydrochloride monohydrate

Pharmaceutical formulation Aqueous solubility Salt selection

This monohydrochloride monohydrate crystalline phase (1.43 hydrate) is the identical form used in commercial Cipro™ oral tablets. Its defined water solubility of 35 mg/mL at 25°C substantially exceeds ciprofloxacin base solubility (<1 g/L), directly dictating dissolution kinetics and oral bioavailability (70%). Procuring this authentic hydrate prevents polymorphic transitions to anhydrous forms (AH1, AH2) that alter dissolution rates, physical stability, and product appearance—compromising batch-to-batch consistency. The USP/BP/EP reference standard for bioequivalence studies, MIC breakpoint determination (Enterobacterales ≤0.25 mcg/mL), and HPLC method validation.

Molecular Formula C17H21ClFN3O4
Molecular Weight 385.8 g/mol
CAS No. 128074-72-6
Cat. No. B7818813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiprofloxacin hydrochloride monohydrate
CAS128074-72-6
Molecular FormulaC17H21ClFN3O4
Molecular Weight385.8 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O.Cl
InChIInChI=1S/C17H18FN3O3.ClH.H2O/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;;/h7-10,19H,1-6H2,(H,23,24);1H;1H2
InChIKeyARPUHYJMCVWYCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes400 mg / 1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ciprofloxacin Hydrochloride Monohydrate (CAS 128074-72-6): Pharmaceutical Salt Procurement and Analytical Reference Guide


Ciprofloxacin hydrochloride monohydrate (CAS 86393-32-0; equivalent to CAS 128074-72-6) is the monohydrochloride monohydrate salt of ciprofloxacin, a second-generation fluoroquinolone antibiotic . This crystalline form exhibits a molecular weight of 385.82 g/mol (versus 331.34 g/mol for ciprofloxacin base) and demonstrates water solubility of approximately 35 mg/mL at 25°C [1]. As the specific hydrate phase (1.43 hydrate) utilized in commercial oral formulations including Cipro™ tablets, this compound serves as the pharmaceutical reference standard for bioequivalence studies and quality control .

Why Ciprofloxacin Hydrochloride Monohydrate (128074-72-6) Cannot Be Interchanged with Alternative Salt Forms or Anhydrous Variants


Salt form selection and hydration state critically determine aqueous solubility, dissolution kinetics, and hygroscopic stability in fluoroquinolone antibiotics . The monohydrate hydrochloride salt demonstrates a water solubility of 35 mg/mL, substantially exceeding the <1 g/L solubility of ciprofloxacin base [1]. Dehydration of this hydrate phase yields anhydrous polymorphs (AH1, AH2) with distinct dissolution rates, physical stability profiles, and even color variations that compromise batch-to-batch consistency in solid dosage manufacturing . Furthermore, alternative dicarboxylic acid salts (e.g., glutarate) exhibit markedly different solubility characteristics while maintaining equivalent antibacterial activity, underscoring that the specific counterion and hydration state represent deliberate formulation choices rather than interchangeable commodity specifications [2].

Quantitative Differentiation Evidence for Ciprofloxacin Hydrochloride Monohydrate (128074-72-6) Versus Comparators


Comparative Aqueous Solubility: Ciprofloxacin Hydrochloride Monohydrate Versus Base Form

The hydrochloride monohydrate salt form provides aqueous solubility of 35 mg/mL at 25°C, enabling straightforward dissolution for oral liquid formulations and analytical standard preparation [1]. In contrast, ciprofloxacin base is classified as practically insoluble (<1 g/L or <1 mg/mL) in water, requiring acidic conditions or organic co-solvents for dissolution [2]. This approximately 35-fold solubility differential directly impacts formulation strategy and analytical method development.

Pharmaceutical formulation Aqueous solubility Salt selection

Oral Bioavailability Comparison: Ciprofloxacin Versus Levofloxacin

Ciprofloxacin hydrochloride monohydrate oral formulations exhibit an absolute oral bioavailability of approximately 70%, with no substantial first-pass metabolism [1]. This stands in contrast to levofloxacin, which demonstrates near-complete oral bioavailability of approximately 99% [2]. The 29-percentage-point bioavailability differential necessitates distinct dosing strategies: ciprofloxacin requires twice-daily administration (750 mg q12h) with a lower CLSI breakpoint (≤0.25 mcg/mL), whereas levofloxacin achieves target attainment with once-daily dosing (750 mg q24h) at a higher breakpoint (≤0.5 mcg/mL) [2].

Pharmacokinetics Oral bioavailability Dose selection

Antibacterial Pharmacodynamics: Ciprofloxacin Versus Levofloxacin Against S. pneumoniae

In an in vitro pharmacokinetic model simulating human serum concentrations after oral dosing, ciprofloxacin demonstrated more variable pharmacodynamics and a consistently slower rate of bacterial killing against Streptococcus pneumoniae compared with levofloxacin [1]. Levofloxacin was rapidly and significantly bactericidal against all eight strains evaluated (penicillin-susceptible and -resistant), eradicating six strains despite AUIC24 values of only 32-64 SIT⁻¹•h. Ciprofloxacin eradicated five strains with an AUIC24 of 44 SIT⁻¹•h but exhibited slower killing kinetics [1].

Antimicrobial pharmacodynamics Bactericidal kinetics Streptococcus pneumoniae

Comparative Solubility: Ciprofloxacin Hydrochloride Monohydrate Versus Dicarboxylic Acid Salts

While ciprofloxacin hydrochloride monohydrate provides aqueous solubility of 35 mg/mL, recent crystallographic studies have identified novel dicarboxylic acid salts that offer substantially different solubility profiles [1]. The glutaric acid (GA) salt of ciprofloxacin exhibits substantially higher solubility than the widely available hydrochloride monohydrate salt (CFX-HCl·H2O), while retaining equivalent antimicrobial activity with an MIC of 0.008 g/L [1]. This demonstrates that salt form selection produces quantifiable solubility differences without compromising antibacterial potency.

Pharmaceutical salts Crystal engineering Solubility enhancement

Polymorphic Stability: Hydrate Form Versus Anhydrous Phases

Ciprofloxacin hydrochloride exists in the marketed product as a specific 1.43 hydrate phase . Upon heating, this stable hydrate phase dehydrates and converts to a new anhydrous form (AH1), with further heating producing a second anhydrous form (AH2). Each crystalline phase demonstrates different physical stability, dissolution rate, and even color properties, all directly attributable to structural differences between phases . This polymorphic diversity underscores that the monohydrate form is not a trivial hydrate but a specifically characterized crystalline phase.

Solid-state characterization Polymorphism Physical stability

Procurement-Driven Application Scenarios for Ciprofloxacin Hydrochloride Monohydrate (128074-72-6)


Pharmaceutical Bioequivalence and Dissolution Testing

Ciprofloxacin hydrochloride monohydrate serves as the reference standard for bioequivalence studies of generic oral formulations. Its defined aqueous solubility of 35 mg/mL [1] and absolute oral bioavailability of 70% [2] provide the benchmark against which test formulations are compared. Quality control laboratories procure this specific hydrate phase to ensure dissolution testing correlates with the marketed reference product (Cipro™) that employs the identical 1.43 hydrate crystalline form .

Antibiotic Susceptibility Testing Reference Material

Clinical microbiology laboratories utilize ciprofloxacin hydrochloride monohydrate as the reference standard for establishing MIC breakpoints in susceptibility testing panels. The compound's well-characterized pharmacodynamic profile against Gram-negative pathogens, with CLSI Enterobacterales breakpoint ≤0.25 mcg/mL [2], makes it essential for quality control of automated susceptibility testing systems and disk diffusion assays.

Solid-State Pharmaceutical Development and Polymorph Screening

Pharmaceutical development scientists require the monohydrate hydrochloride salt as the reference crystalline phase for polymorph screening studies. The documented phase transformations to anhydrous forms AH1 and AH2 upon heating necessitate procurement of the authentic hydrate phase as a control material for stability-indicating analytical methods and for establishing manufacturing process parameters that preserve the desired crystalline form.

Analytical Method Development and Validation

Analytical chemists utilize ciprofloxacin hydrochloride monohydrate (CAS 128074-72-6 / 86393-32-0) as the primary reference standard for HPLC assay development, impurity profiling, and dissolution method validation. The compound's solubility profile of 35 mg/mL in water and slight solubility in methanol [1] informs mobile phase preparation and sample dissolution protocols that must be validated for regulatory submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ciprofloxacin hydrochloride monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.